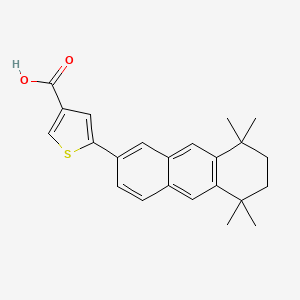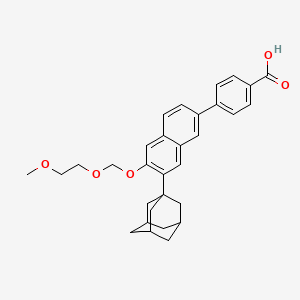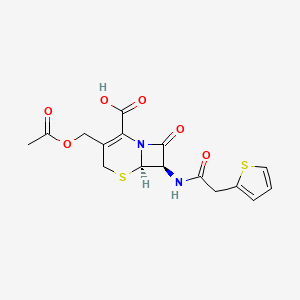
头孢噻吩
描述
头孢噻吩,也称为头孢噻吩钠,是第一代头孢类抗生素。它是首个上市的头孢类抗生素,自 1964 年问世以来被广泛使用。头孢噻吩以其广谱抗菌活性而闻名,使其对多种细菌感染有效,包括呼吸道感染、泌尿道感染、皮肤感染、软组织感染、骨骼感染和关节感染 .
作用机制
头孢噻吩通过抑制细菌细胞壁合成发挥其抗菌作用。它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白是细菌细胞壁中肽聚糖链交联所必需的。 这种结合抑制了肽聚糖合成的最终转肽步骤,导致细胞裂解和死亡 .
科学研究应用
头孢噻吩在科学研究中具有广泛的应用:
化学: 用作模型化合物,研究 β-内酰胺类抗生素的反应性和它们与各种试剂的相互作用。
生物学: 用于研究细菌细胞壁合成和抗生素耐药机制。
医学: 研究其对不同细菌菌株的疗效及其在联合疗法中的潜在应用。
生化分析
Biochemical Properties
Cephalothin is known for its efficiency against resistant microorganisms . The mechanism of action of Cephalothin is related to the inhibition of cell wall synthesis of microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units, so there is the impediment of the connection between structures .
Cellular Effects
The bactericidal activity of Cephalothin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall component from being properly synthesized .
Molecular Mechanism
Cephalothin exerts its effects at the molecular level through its interaction with penicillin-binding proteins (PBPs). These proteins are responsible for the synthesis of peptidoglycan, a key component of bacterial cell walls. By binding to these proteins, Cephalothin inhibits the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that Cephalothin is a weak acid and is used either as the free base form for oral administration or as sodium salts in aqueous solution for parenteral delivery .
Metabolic Pathways
Cephalothin is involved in the beta-lactam resistance pathway. It is resistant to beta-lactamase enzymes, which are produced by some bacteria and can degrade beta-lactam antibiotics, making them ineffective .
Transport and Distribution
It is known that Cephalothin is a solid compound that belongs to the 1,3-thiazines .
Subcellular Localization
It is known that the beta-lactam antibiotics, which include Cephalothin, disrupt the synthesis of the peptidoglycan layer forming the bacterial cell wall .
准备方法
合成路线和反应条件
头孢噻吩通过一系列化学反应从 7-氨基头孢烷酸合成。关键步骤包括:
酰化: 7-氨基头孢烷酸的 7-氨基与噻吩-2-乙酸酰化,形成中间体化合物。
工业生产方法
头孢噻吩的工业生产涉及大规模化学合成,使用与实验室合成相同的基本步骤,但针对效率和产量进行了优化。该过程通常包括:
发酵: 通过发酵生产 7-氨基头孢烷酸。
化学合成: 在受控条件下进行酰化和酯化反应,以确保高纯度和高产率。
化学反应分析
反应类型
头孢噻吩经历了几种类型的化学反应,包括:
水解: 头孢噻吩的 β-内酰胺环可被 β-内酰胺酶水解,导致抗生素失活。
氧化: 头孢噻吩可以发生氧化反应,特别是在噻吩环中的硫原子处。
常用试剂和条件
水解: 由 β-内酰胺酶催化,或在酸性或碱性条件下进行。
氧化: 通常涉及氧化剂,如过氧化氢或高锰酸钾。
取代: 需要亲核试剂和合适的溶剂
形成的主要产物
水解: 导致形成无活性产物。
氧化: 产生亚砜或砜。
相似化合物的比较
头孢噻吩类似于其他第一代头孢类抗生素,如头孢唑啉、头孢拉定和头孢羟氨苄。它有一些独特的特点:
头孢唑啉: 与头孢噻吩一样,头孢唑啉是通过注射给药的,但它具有更长的半衰期,使其适合于较不频繁的给药。
头孢拉定: 一种口服头孢类抗生素,具有相似的活性谱,但药代动力学特性不同。
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-71-9 (mono-hydrochloride salt) | |
| Record name | Cephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022783 | |
| Record name | Cephalothin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefalotin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall compenent from being properly synthesized., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes. Cephalosporins inhibit bacterial septum and cell wall synthesis, probably by action of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and elongation of susceptible bacteria and lysis frequently occur. Rapidly dividing bacteria are those most susceptible to the actin of cephalosporins. /Cephalosporins/ | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
153-61-7 | |
| Record name | Cephalothin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalothin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalotin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-160.5 °C, 160 - 160.5 °C | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalothin exert its antibacterial effect?
A1: Cephalothin, like other β-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, disrupting cell wall integrity and leading to bacterial cell death. []
Q2: Is there a difference in the bactericidal effect of cephalothin depending on the presence of phagocytic cells?
A2: Research suggests that cephalothin's clearance of Staphylococcus aureus is delayed in areas accessible to phagocytic cells compared to areas where phagocytes are absent. [] This highlights the potential interplay between antibiotic action and host immune response.
Q3: What is the molecular formula and weight of cephalothin?
A3: Cephalothin's molecular formula is C16H16N2O6S2, and its molecular weight is 396.44 g/mol. []
Q4: Does the deacetylation of cephalothin impact its antibacterial activity?
A4: Yes, deacetylcephalothin, a metabolite of cephalothin, exhibits lower antibacterial activity compared to the parent compound. [] This highlights the importance of the acetyl group for cephalothin's pharmacological action.
Q5: How does the structure of cephalothin relate to its susceptibility to bacterial inactivation?
A5: Studies indicate that cephalothin, while structurally similar to cephapirin, is more resistant to inactivation by penicillinase-producing strains of Staphylococcus aureus. [] Subtle structural differences can significantly impact antibiotic resistance.
Q6: How does the pharmacokinetic profile of cephalothin differ between healthy individuals and patients with uremia?
A6: Cephalothin exhibits a longer half-life and increased accumulation of its deacetyl metabolite in patients with uremia compared to individuals with normal renal function. [] This underscores the importance of considering renal function when dosing cephalothin.
Q7: How does the administration route of cephalothin affect its concentration in the body?
A7: Research indicates that intravenous administration of cephalothin results in higher initial serum levels compared to intramuscular injection. [, , ] The choice of administration route influences cephalothin's pharmacokinetic profile.
Q8: Does cephalothin effectively reach interstitial fluid, a common site of infection?
A8: Studies using microdialysis techniques have shown that cephalothin effectively penetrates interstitial fluid, reaching concentrations sufficient to exert antibacterial effects. [, ]
Q9: Does burn trauma impact the distribution of cephalothin to tissues?
A9: Interestingly, research reveals that burn patients exhibit higher interstitial fluid concentrations of cephalothin compared to healthy individuals after receiving an equivalent dose. [] This suggests altered drug distribution in the context of burn injury.
Q10: How does the biliary tract excretion of cephalothin compare to other cephalosporins?
A10: Research indicates that cefazolin achieves significantly higher biliary tract concentrations compared to cephalothin and cephaloridine. [] The presence of biliary tract obstruction can also impair the excretion of cephalothin. []
Q11: Against which bacteria does cephalothin exhibit in vitro activity?
A11: Cephalothin demonstrates in vitro activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus, Diplococcus pneumoniae, and Escherichia coli. [, , ]
Q12: Does the in vitro activity of cephalothin against Enterobacteriaceae differ depending on the bacterial class?
A12: Yes, research identifies three classes of Escherichia coli with varying levels of resistance to beta-lactam antibiotics, including cephalothin. The prevalence of these classes can be influenced by factors such as duration of hospitalization. []
Q13: Is cephalothin effective in treating experimental murine salmonellosis?
A13: Studies using a murine model have shown that liposome-encapsulated cephalothin is more effective than free cephalothin in reducing Salmonella typhimurium burden in the liver and spleen. [, ] This highlights the potential of drug delivery systems for enhancing cephalothin's efficacy.
Q14: What are the known mechanisms of resistance to cephalothin?
A14: Resistance to cephalothin can arise from several mechanisms, including the production of β-lactamases by bacteria, which inactivate the antibiotic. [, , ] Additionally, alterations in bacterial penicillin-binding proteins (PBPs) can reduce cephalothin's binding affinity, leading to resistance.
Q15: Is there cross-resistance between cephalothin and other cephalosporins?
A15: Yes, cross-resistance between cephalothin and other cephalosporins, particularly within the same generation, is possible due to structural similarities and shared mechanisms of action. [] This highlights the importance of antibiotic stewardship to minimize the development and spread of resistance.
Q16: Is cephalothin effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A16: No, cephalothin is not effective against MRSA. Methicillin resistance is conferred by alterations in PBPs, which also reduce the binding affinity of cephalothin and other beta-lactams. []
Q17: What are some potential adverse effects associated with cephalothin?
A17: Cephalothin, like other beta-lactams, can cause hypersensitivity reactions, ranging from mild skin rashes to life-threatening anaphylaxis. [, ] Other reported adverse effects include neutropenia, particularly with prolonged, high-dose intravenous administration. [, ]
Q18: Are there any strategies to improve the delivery of cephalothin to specific targets?
A18: Research using liposome-encapsulated cephalothin has shown enhanced delivery to the liver and spleen in a murine salmonellosis model, suggesting the potential for targeted drug delivery approaches. [, ]
Q19: What analytical methods are used to determine cephalothin concentrations?
A19: The research papers mention the use of microbiological assays, [] high-pressure liquid chromatography, [] and polarographic methods [] for characterizing and quantifying cephalothin.
Q20: Can cephalothin induce delayed-type hypersensitivity reactions?
A20: Yes, studies in mice have demonstrated that cephalothin, when emulsified with Freund's complete adjuvant, can induce delayed-type hypersensitivity reactions. [] This highlights the potential for cephalothin to elicit cell-mediated immune responses.
Q21: Are there any alternative antibiotics with potentially better efficacy or fewer adverse effects compared to cephalothin?
A21: The research highlights other cephalosporins, such as cefazolin, cephaloridine, and ceforanide, with potentially advantageous pharmacokinetic profiles or improved efficacy against specific pathogens compared to cephalothin. [, , , ]
Q22: What alternatives exist for treating bacterial meningitis in penicillin-allergic patients, considering the limitations of cephalothin?
A22: The research suggests that chloramphenicol is a preferred choice over cephalothin for treating pneumococcal, meningococcal, and Haemophilus influenzae meningitis in penicillin-allergic individuals. []
Q23: When was cephalothin first introduced for clinical use?
A23: Cephalothin was introduced for clinical use in 1973, marking a significant step in the development of cephalosporin antibiotics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


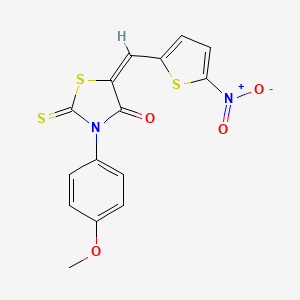
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)
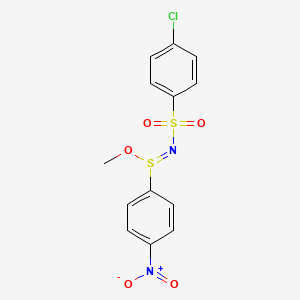

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
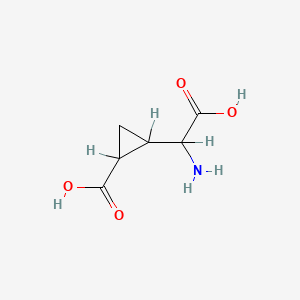

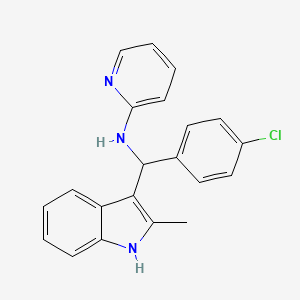
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
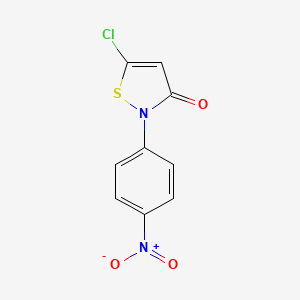
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
